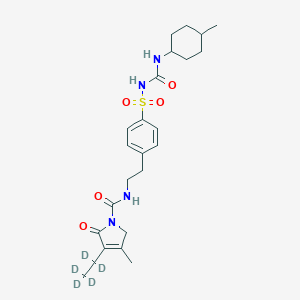
Glimepiride-d5
Descripción general
Descripción
Glimepiride-d5 is a synthetic glucose-lowering agent that is used in laboratory experiments to study the biochemical and physiological effects of glucose metabolism. It is a derivative of glimepiride, a sulfonylurea class of antidiabetic drugs, and is commonly used in clinical practice to treat type 2 diabetes. This compound is a stable derivative of glimepiride that has been labeled with deuterium (d5) for use in mass spectrometry experiments.
Aplicaciones Científicas De Investigación
Tratamiento de la diabetes tipo 2
Glimepiride es un agente hipoglucémico oral que se emplea ampliamente en el tratamiento de la diabetes tipo 2 . Ayuda a controlar los niveles de azúcar en la sangre haciendo que el páncreas produzca insulina y que el cuerpo use la insulina de manera más eficiente .
Administración transdérmica
La administración transdérmica de Glimepiride se ha investigado ampliamente como una alternativa prometedora a la administración oral . Sin embargo, la administración de Glimepiride se ve obstaculizada debido a su baja solubilidad y permeación .
Formulación de nanoemulgel
Se llevó a cabo un estudio para formular un sistema tópico de nanoemulgel de Glimepiride para mejorar el efecto hipoglucémico . Las nanoemulsiones se desarrollaron utilizando aceite de clavo, Tween-80 y PEG-400 y se gelificaron con goma xantana para lograr las formulaciones finales de nanoemulgel .
Mejora de la permeación del fármaco
Una combinación sinérgica de Glimepiride con aceite de clavo mejoró la permeación general del fármaco a través de la membrana de la piel y la actividad hipoglucémica de Glimepiride .
Desarrollo de comprimidos de Glimepiride
Se desarrollaron comprimidos de Glimepiride utilizando tres técnicas de fabricación diferentes para estudiar sus atributos de calidad y comportamiento farmacocinético . El objetivo de este estudio fue superar el perfil inconsistente de disolución y absorción de Glimepiride debido a su limitada solubilidad acuosa
Mecanismo De Acción
Target of Action
Glimepiride-d5, like other sulfonylureas, primarily targets the pancreatic β-cells . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and storage of glucose in cells .
Mode of Action
This compound works by stimulating the secretion of insulin granules from pancreatic islet beta cells . It achieves this by blocking ATP-sensitive potassium channels (K ATP channels) on the β-cell membrane, causing depolarization of the beta cells . This depolarization triggers the release of insulin, which then facilitates the uptake of glucose into cells, thereby lowering blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the insulin signaling pathway . By stimulating the release of insulin, this compound enhances the insulin-mediated peripheral glucose uptake . This leads to a decrease in blood glucose levels, which is the primary goal in the management of type 2 diabetes .
Pharmacokinetics
This compound exhibits complete bioavailability, with peak effects observed within 2-3 hours of administration . It has a half-life of 5-8 hours, indicating that it remains in the body for a significant period . The drug is metabolized in the liver through oxidation via the CYP2C9 enzyme to its active metabolite . It is excreted in urine (~60%) and feces (~40%) .
Result of Action
The primary molecular effect of this compound is the stimulation of insulin release from pancreatic β-cells . This leads to an increase in insulin levels in the blood, promoting glucose uptake into cells and thereby reducing blood glucose levels . On a cellular level, this compound causes depolarization of pancreatic β-cells, triggering the release of insulin .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been observed that the drug should be taken with breakfast or the first main meal of the day . Additionally, alcohol intake should be avoided while taking this medication, as it can interfere with its efficacy . Prolonged or excessive exposure to direct and/or artificial sunlight should also be avoided while using this medication . It’s important to note that these factors can influence the drug’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
Glimepiride-d5, like its non-deuterated counterpart, plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, primarily those involved in insulin secretion. The nature of these interactions is largely regulatory, with this compound modulating the activity of these biomolecules to promote insulin release .
Cellular Effects
This compound has profound effects on various types of cells, particularly pancreatic β-cells. It influences cell function by stimulating the release of insulin, thereby impacting cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level by binding to specific receptors on pancreatic β-cells, leading to an increase in insulin secretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has been shown to have good stability, with no significant degradation observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Lower doses are typically effective in stimulating insulin release, while higher doses may lead to hypoglycemia .
Metabolic Pathways
This compound is involved in the metabolic pathway of insulin secretion. It interacts with enzymes involved in this pathway, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues via specific transporters. Its localization or accumulation can be influenced by these transporters .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of pancreatic β-cells, where it exerts its effects on insulin secretion .
Propiedades
IUPAC Name |
3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O5S/c1-4-21-17(3)15-28(22(21)29)24(31)25-14-13-18-7-11-20(12-8-18)34(32,33)27-23(30)26-19-9-5-16(2)6-10-19/h7-8,11-12,16,19H,4-6,9-10,13-15H2,1-3H3,(H,25,31)(H2,26,27,30)/i1D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGIZIANZCJQQY-SGEUAGPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=C(CN(C1=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1028809-90-6 | |
| Record name | 3-methyl-N-[2-[4-[(4-methylcyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








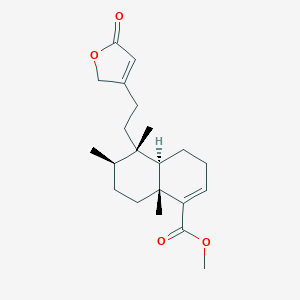

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)


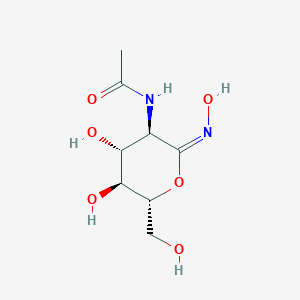
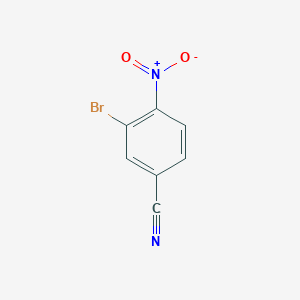
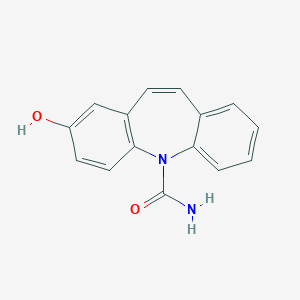
![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)